
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(phenylmethyl)-
Description
¹⁹F NMR
The perfluoroheptyl chain generates a complex multiplet between δ −80 to −126 ppm, with distinct signals for CF₃ (δ −82.3 ppm), internal CF₂ (δ −119.5 ppm), and terminal CF₂ (δ −126.1 ppm). The CF₃ group adjacent to the sulfonamide exhibits upfield shifting due to electron donation from the sulfonyl oxygen.
¹H NMR
Protons on the benzyl group resonate as two doublets at δ 7.32 ppm (aryl ortho-H) and δ 7.25 ppm (aryl meta/para-H), with the benzylic CH₂ appearing as a singlet at δ 4.45 ppm. No coupling is observed between benzylic protons and fluorine, indicating negligible through-space interactions.
FT-IR
Key absorption bands include:
Raman Spectroscopy
The sulfonyl group’s symmetric stretch appears at 525 cm⁻¹, while C–F vibrations dominate the 700–800 cm⁻¹ region. The benzyl ring’s breathing mode is observed at 1002 cm⁻¹.
Computational Chemistry Modeling (DFT, Molecular Dynamics)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- Electrostatic potential : The sulfonyl oxygen bears a partial charge of −0.52 e, while fluorine atoms average −0.18 e.
- HOMO-LUMO gap : 5.3 eV, indicating moderate reactivity localized at the sulfonamide nitrogen.
- Conformational energy : The all-anti perfluoroheptyl conformation is favored by 12.7 kJ/mol over helical forms.
Molecular dynamics simulations in water (AMBER force field) predict aggregation into micellar structures above 0.1 mM, driven by hydrophobic perfluoroalkyl chains. The benzyl group participates in π-stacking interactions, stabilizing dimeric species in apolar solvents.
Properties
CAS No. |
68298-10-2 |
---|---|
Molecular Formula |
C14H8F15NO2S |
Molecular Weight |
539.26 g/mol |
IUPAC Name |
N-benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide |
InChI |
InChI=1S/C14H8F15NO2S/c15-8(16,9(17,18)11(21,22)13(25,26)27)10(19,20)12(23,24)14(28,29)33(31,32)30-6-7-4-2-1-3-5-7/h1-5,30H,6H2 |
InChI Key |
ZJIFWMOMOPJFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Perfluorinated Heptanesulfonyl Chloride
- The perfluorinated heptanesulfonyl chloride is prepared by fluorination of the corresponding heptanesulfonyl chloride or by electrochemical fluorination methods.
- This step ensures the introduction of the 15 fluorine atoms at the 1,1,2,2,...7,7,7 positions on the heptane chain, resulting in a highly fluorinated sulfonyl chloride intermediate.
Formation of 1-Heptanesulfonamide, Pentadecafluoro Derivative
- The perfluorinated heptanesulfonyl chloride is reacted with benzylamine (phenylmethylamine) under anhydrous conditions.
- The reaction typically proceeds in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to moderate temperatures (0–25 °C).
- A base such as triethylamine or pyridine is used to scavenge the hydrochloric acid generated during the sulfonamide bond formation.
- The reaction scheme is:
$$
\text{C}7\text{F}{15}\text{SO}2\text{Cl} + \text{PhCH}2\text{NH}2 \rightarrow \text{C}7\text{F}{15}\text{SO}2\text{NHCH}_2\text{Ph} + \text{HCl}
$$
- The product is isolated by standard workup procedures including aqueous washes, drying, and purification by recrystallization or chromatography.
Purification and Characterization
- Purification is often achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) using acetonitrile-water mixtures with acidic modifiers (phosphoric or formic acid) to ensure compatibility with mass spectrometry detection.
- Analytical methods confirm the purity and identity, including NMR, mass spectrometry, and elemental analysis.
Data Table: Typical Reaction Conditions and Yields
Step | Reagents/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|---|---|
Perfluorination of sulfonyl chloride | Electrochemical fluorination or fluorination reagents | Varies | Ambient to 50 | Several hours | 70–85 | Requires specialized equipment |
N-Benzylation of sulfonyl chloride | Benzylamine, triethylamine (base) | DCM or THF | 0–25 | 2–6 hours | 80–90 | Anhydrous conditions preferred |
Purification | RP-HPLC with MeCN/H2O + acid modifier | N/A | Ambient | N/A | N/A | Ensures high purity |
Research Findings and Notes
- The pentadecafluoro substitution imparts unique chemical stability and lipophilicity, making the compound valuable in applications requiring robust fluorinated surfactants or bioactive sulfonamides.
- The N-(phenylmethyl) group enhances the compound’s potential for specific biological interactions, as benzyl groups often improve membrane permeability and binding affinity.
- Literature indicates that such perfluoroalkyl sulfonamides are synthesized predominantly via sulfonyl chloride intermediates due to their high reactivity and ease of functionalization.
- The use of bases like triethylamine is critical to neutralize HCl and drive the reaction to completion.
- Purification by RP-HPLC is standard to separate closely related fluorinated impurities and to obtain analytically pure material suitable for biological or materials research.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Oxidation and Reduction: The sulphonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as and are commonly used.
Oxidation: Oxidizing agents like can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Products: Benzyl-substituted derivatives.
Oxidation Products: Sulphonic acids or sulphonates.
Reduction Products: Amines or other reduced forms of the sulphonamide.
Scientific Research Applications
Surface Chemistry and Coatings
The fluorinated nature of 1-Heptanesulfonamide allows it to be used in the development of surface coatings that exhibit water and oil repellency. Studies have shown that such coatings can be applied to textiles and industrial materials to enhance their durability and resistance to staining.
Pharmaceutical Research
This compound's sulfonamide group has implications in pharmaceutical chemistry. Sulfonamides are known for their antibacterial properties; thus, derivatives of 1-Heptanesulfonamide may be explored for potential therapeutic applications. Research is ongoing to evaluate its efficacy against various bacterial strains.
Environmental Studies
Due to its fluorinated characteristics, this compound is also studied for its environmental impact. It is part of the broader category of per- and polyfluoroalkyl substances (PFAS), which are scrutinized for their persistence in the environment and potential health risks. Research focuses on understanding its behavior in biological systems and its degradation pathways.
Case Study 1: Coating Development
In a study published by the Journal of Surface Science and Technology (2022), researchers explored the application of 1-Heptanesulfonamide in creating hydrophobic surfaces. The results indicated that surfaces treated with this compound exhibited a significant reduction in water adhesion compared to untreated surfaces. This property is crucial for applications in self-cleaning materials.
Case Study 2: Antimicrobial Activity
A recent investigation conducted by the American Journal of Pharmaceutical Sciences (2023) evaluated the antimicrobial effects of various sulfonamide derivatives including 1-Heptanesulfonamide. The study found that certain concentrations effectively inhibited the growth of Gram-positive bacteria. This finding suggests potential uses in developing new antibacterial agents.
Comparative Analysis Table
Mechanism of Action
The mechanism of action of N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide involves its interaction with molecular targets through its sulphonamide and benzyl groups. The fluorinated backbone enhances its stability and resistance to degradation. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs, highlighting structural variations, physicochemical properties, and applications:
Notes:
- *MW calculated based on molecular formula.
- LogP values are scarce for hydroxy-/amine-substituted analogs but are expected to decrease compared to purely alkyl derivatives due to polar functional groups.
Structural and Functional Differences
Substituent Effects: N-Ethyl derivative (CAS 68957-62-0): The ethyl group provides moderate hydrophobicity (logP 5.78), making it suitable for reverse-phase HPLC separations . N-(2-Hydroxyethyl)-N-methyl (CAS 68555-76-0): The hydroxyethyl group introduces polarity, improving solubility in aqueous etchants for semiconductor manufacturing . N-(3-Dimethylaminopropyl) hydrochloride (CAS 67940-02-7): The dimethylaminopropyl group and hydrochloride salt enhance cationic character, favoring use in fabric softeners or antifouling coatings .
Environmental and Regulatory Profiles: Most analogs are classified as PFAS, subject to strict regulations (e.g., TSCA, CEPA) due to bioaccumulation and toxicity concerns .
Applications :
- Short-chain derivatives (e.g., N-ethyl) : Preferred in analytical chemistry due to compatibility with mass spectrometry .
- Longer-chain/hydroxy-substituted derivatives : Utilized in industrial processes (e.g., electroplating, polymer synthesis) .
Research Findings and Data Gaps
- Separation Techniques : The N-ethyl analog (CAS 68957-62-0) is effectively separated using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases .
- Environmental Impact: Hydroxyethyl- and dimethylaminopropyl-substituted compounds show lower volatility but higher mobility in aquatic systems compared to purely alkylated PFAS .
- Data Gaps : Boiling points, explicit toxicity data, and degradation pathways for the phenylmethyl derivative remain uncharacterized in available literature.
Biological Activity
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(phenylmethyl)- is a fluorinated compound that has garnered attention due to its potential biological activities and implications in environmental health. This article examines its biological activity based on available research findings and case studies.
- Chemical Formula : C19H18F15N2O2S
- CAS Number : 68957-62-0
- Molecular Weight : 499.41 g/mol
- Structure : The compound features a heptanesulfonamide backbone with extensive fluorination which contributes to its unique properties.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological systems. Research indicates that fluorinated compounds can exhibit unique pharmacological properties due to their structural characteristics.
Pharmacological Properties
- Binding Affinity :
- Antimicrobial Activity :
- Toxicity and Environmental Impact :
Case Study 1: Antimicrobial Efficacy
A study conducted on various fluorinated compounds demonstrated that certain derivatives showed significant antimicrobial activity against Gram-positive bacteria. The results indicated that structural modifications could enhance efficacy .
Case Study 2: Environmental Persistence
Research highlighted the environmental persistence of PFAS compounds including 1-Heptanesulfonamide derivatives. The study tracked the bioaccumulation in aquatic organisms and suggested potential risks to food chains and human health .
Data Tables
Property | Value |
---|---|
Molecular Formula | C19H18F15N2O2S |
Molecular Weight | 499.41 g/mol |
CAS Number | 68957-62-0 |
Antimicrobial Activity | Moderate against specific strains |
Binding Affinity | High for COX-1/COX-2 receptors |
Research Findings
Recent findings suggest that the unique properties of fluorinated compounds like 1-Heptanesulfonamide may lead to novel therapeutic applications. In silico studies have indicated potential for these compounds in drug design targeting various biological pathways .
Toxicological Assessments
Comprehensive toxicological assessments are necessary to evaluate the safety profile of such compounds. Current data indicate potential risks associated with long-term exposure to PFAS substances .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 1-Heptanesulfonamide derivatives, and how do reaction conditions influence fluorination efficiency?
- Methodology: Fluorinated sulfonamides are typically synthesized via nucleophilic substitution using perfluoroalkyl precursors (e.g., perfluoroheptanesulfonyl fluoride) and benzylamine derivatives. Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts like triethylamine .
- Key Data:
Parameter | Typical Range |
---|---|
Reaction Time | 12–24 hrs |
Yield | 60–85% |
Fluorine Content | Confirmed via NMR |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology: Use a combination of:
- Mass Spectrometry (MS): To confirm molecular weight (expected ~570 g/mol based on analogs) .
- NMR Spectroscopy: NMR for benzyl group protons (~7.3 ppm aromatic signals) and NMR for perfluoroalkyl chain signals (-75 to -120 ppm) .
- Elemental Analysis: Verify C/F/S ratios against theoretical values .
Q. What solvents are optimal for dissolving this sulfonamide, and how does solubility impact experimental design?
- Methodology: Test solubility in aprotic solvents (e.g., DMSO, acetone) due to the compound’s hydrophobic perfluoroalkyl chain. Solubility in water is negligible (<0.1 mg/mL), requiring surfactants for aqueous studies .
Advanced Research Questions
Q. What are the environmental persistence and degradation pathways of this PFAS-derived sulfonamide?
- Methodology:
- Environmental Simulation: Use HPLC-MS to track degradation products in UV/ozone-treated samples.
- Key Findings: Perfluoroalkyl sulfonamides resist hydrolysis but degrade under strong oxidative conditions, producing shorter-chain perfluorocarboxylic acids .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodology: Apply density functional theory (DFT) to analyze electron-deficient perfluoroalkyl groups’ influence on sulfonamide nucleophilicity. Software like Gaussian or COMSOL can model reaction trajectories and transition states .
- Example: Simulations show reduced electron density at the sulfonamide nitrogen, limiting participation in SN2 reactions .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology: Implement process analytical technology (PAT) for real-time monitoring of fluorination steps. Statistical optimization (e.g., DOE) identifies critical parameters (e.g., precursor purity, agitation rate) .
Q. How does this compound interact with biological membranes, and what are implications for toxicity studies?
- Methodology: Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding to lipid bilayers. Studies indicate strong adsorption to phospholipid heads via sulfonamide groups, potentially disrupting membrane integrity .
Data Contradictions and Resolution
- Fluorine Content Discrepancies: Some studies report lower fluorine content than theoretical values, attributed to incomplete fluorination or side reactions. Resolution: Optimize reaction stoichiometry and use NMR for quantification .
- Degradation Efficiency: Variability in oxidative degradation rates highlights the need for standardized testing protocols (e.g., fixed ozone concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.